molecular formula C9H19ClO B3244613 3-Chloro-2,2-dimethylpropyl tert-butylether CAS No. 162827-32-9

3-Chloro-2,2-dimethylpropyl tert-butylether

Cat. No. B3244613
CAS RN: 162827-32-9
M. Wt: 178.7 g/mol
InChI Key: BYCYKPPUAUXFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2,2-dimethylpropyl tert-butylether, also known as tert-butyl 3-chloro-2,2-dimethylpropyl ether or TCDPBE, is a chemical compound used in scientific research for its unique properties. TCDPBE is a colorless liquid with a boiling point of 99-100°C and a molecular weight of 192.7 g/mol. Its chemical formula is C10H21ClO, and it is commonly used as a solvent and as a reagent in organic synthesis.

Mechanism of Action

TCDPBE is a relatively stable compound that does not undergo significant chemical reactions under normal laboratory conditions. Its mechanism of action is primarily as a solvent and as a reagent in organic synthesis. TCDPBE is an effective solvent for a wide range of organic compounds, including polar and nonpolar compounds. It is also a useful reagent in organic synthesis due to its ability to react with a variety of functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of TCDPBE. However, it is known to be relatively non-toxic and non-irritating to the skin and eyes. TCDPBE is not expected to have significant effects on the environment, as it is not persistent in the environment and is readily biodegradable.

Advantages and Limitations for Lab Experiments

TCDPBE has several advantages for use in laboratory experiments. It is a relatively stable compound that does not undergo significant chemical reactions under normal laboratory conditions. It is also an effective solvent for a wide range of organic compounds and is a useful reagent in organic synthesis. However, TCDPBE has some limitations in laboratory experiments. It is not compatible with certain functional groups, such as carboxylic acids and amines, and may react with some metals, such as aluminum and magnesium.

Future Directions

There are several future directions for research on TCDPBE. One area of research is the development of new synthetic methods using TCDPBE as a reagent. Another area of research is the use of TCDPBE as a solvent in new and innovative applications. Additionally, there is a need for further research on the biochemical and physiological effects of TCDPBE, particularly in relation to its potential use in pharmaceuticals and other applications.

Scientific Research Applications

TCDPBE is commonly used in scientific research as a solvent and as a reagent in organic synthesis. It is particularly useful in the synthesis of complex organic molecules, such as natural products and pharmaceuticals. TCDPBE is also used as a reactant in the preparation of chiral auxiliary agents, which are used in asymmetric synthesis.

properties

IUPAC Name

1-chloro-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO/c1-8(2,3)11-7-9(4,5)6-10/h6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCYKPPUAUXFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C)(C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

B.P.=169.0°-174.0° C. GC assay=2.98% cyclohexane, 16.79% 3-chloro-2,2-dimethyl-1-propanol, 78.06% desired product, and 1.17% unknowns.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
78.06%

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